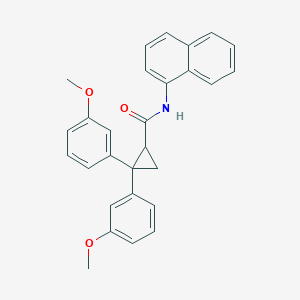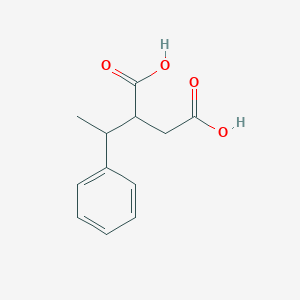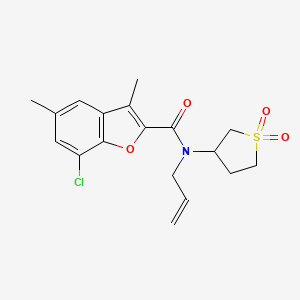
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has recently gained attention in the field of cancer research. PARP inhibitors are a class of drugs that target the DNA repair pathway and have shown promising results in the treatment of various cancers, including breast, ovarian, and prostate cancer.
Mécanisme D'action
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage. By inhibiting PARP, 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide prevents cancer cells from repairing their DNA, leading to cell death. This mechanism of action makes 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide particularly effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers.
Biochemical and Physiological Effects:
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also been shown to have low toxicity and side effects compared to other PARP inhibitors. In clinical trials, 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide has been found to be well-tolerated, with the most common side effects being mild to moderate nausea, fatigue, and anemia.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for PARP enzymes, as well as its favorable pharmacokinetic profile. However, it is important to note that 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide is a relatively new drug and its long-term effects and potential limitations are still being studied.
Orientations Futures
There are several future directions for research on 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide, including its potential use in combination with other cancer therapies, its efficacy in treating other types of cancers, and its potential use in targeted therapy for specific genetic mutations. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide and its potential limitations in clinical use.
Méthodes De Synthèse
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 2-bromo-3-methoxybenzoic acid to form a naphthylbenzoic acid intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide.
Applications De Recherche Scientifique
2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and enhancing the efficacy of chemotherapy and radiation therapy. 2,2-bis(3-methoxyphenyl)-N-1-naphthylcyclopropanecarboxamide has also been found to be effective in treating cancers that have developed resistance to other PARP inhibitors.
Propriétés
IUPAC Name |
2,2-bis(3-methoxyphenyl)-N-naphthalen-1-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-31-22-12-6-10-20(16-22)28(21-11-7-13-23(17-21)32-2)18-25(28)27(30)29-26-15-5-9-19-8-3-4-14-24(19)26/h3-17,25H,18H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCCTPJWSCCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387555 |
Source


|
| Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6367-56-2 |
Source


|
| Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(2-thienyl)acetamide](/img/structure/B5224605.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)

![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5224658.png)
![ethyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5224677.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5224687.png)
![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)